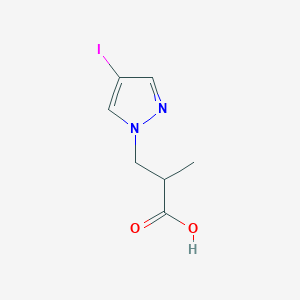
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate (DDP) is an organic compound that has been studied for its potential applications in scientific research. DDP is a derivative of isoindole, a heterocyclic compound found in a variety of natural products, and is known for its high solubility in organic solvents. It has been used in a variety of laboratory experiments, including those involving enzyme inhibition, protein-ligand binding, and DNA-ligand binding.
科学的研究の応用
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate has been used in a variety of scientific research applications. It has been used in enzyme inhibition studies, as a substrate for protein-ligand binding, and as a substrate for DNA-ligand binding. Additionally, it has been used to study the activity of various enzymes, such as acetylcholinesterase and proteases.
作用機序
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate is not fully understood. However, it is believed that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate binds to the active site of enzymes and inhibits their activity. This inhibition may be due to the presence of a phenolic group, which is thought to interact with the active site of the enzyme. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate is thought to interact with the active site of DNA and proteins, which may explain its use in DNA-ligand binding studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate are not fully understood. However, it is believed that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate may have a variety of effects on the body, including the inhibition of certain enzymes, the binding of proteins and DNA, and the alteration of physiological processes. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects in animal studies.
実験室実験の利点と制限
One of the main advantages of using 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate in laboratory experiments is its high solubility in organic solvents. This allows for easier handling and more efficient reaction times. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate is relatively inexpensive and can be easily synthesized from readily available chemicals.
However, there are some limitations to using 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate in laboratory experiments. For example, the mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate can be toxic in high concentrations, which can limit its use in some experiments.
将来の方向性
There are a number of potential future directions for research on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate. These include further studies on the mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate, the development of new synthesis methods, and the exploration of potential therapeutic applications. Additionally, further studies on the biochemical and physiological effects of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate could provide insight into its potential therapeutic applications and its potential toxicity. Finally, further studies on the structure-activity relationship of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate could provide insight into its potential applications in drug design.
合成法
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate can be synthesized from isoindole, dimethylphenol, and acetic acid. The reaction starts with the condensation of isoindole and dimethylphenol, which produces a dimethylphenoxyisoindole. This intermediate is then reacted with acetic acid, resulting in the formation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate. The reaction is carried out in the presence of a base, such as potassium carbonate, and occurs at a temperature of approximately 80 °C.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate' involves the reaction of 2-(2,6-dimethylphenoxy)acetic acid with phthalic anhydride in the presence of a catalyst to form the intermediate 2-(2,6-dimethylphenoxy)phenyl 2-(2,6-dimethylphenoxy)acetate. This intermediate is then reacted with sodium hydroxide and acetic anhydride to form the final product.", "Starting Materials": [ "2-(2,6-dimethylphenoxy)acetic acid", "Phthalic anhydride", "Catalyst", "Sodium hydroxide", "Acetic anhydride" ], "Reaction": [ "Step 1: React 2-(2,6-dimethylphenoxy)acetic acid with phthalic anhydride in the presence of a catalyst to form the intermediate 2-(2,6-dimethylphenoxy)phenyl 2-(2,6-dimethylphenoxy)acetate.", "Step 2: React the intermediate with sodium hydroxide and acetic anhydride to form the final product, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate." ] } | |
CAS番号 |
903842-88-6 |
製品名 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate |
分子式 |
C18H15NO5 |
分子量 |
325.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




